molecular formula C7H10F2O3 B2894215 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid CAS No. 2551117-46-3

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid

Cat. No.: B2894215
CAS No.: 2551117-46-3
M. Wt: 180.151
InChI Key: MOEUNIZQBCFNCO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Scientific Research Applications

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound acts as a succinate dehydrogenase inhibitor (SDHI), which is currently the fastest-growing broad-spectrum mode of action class on the fungicide market . It is applied against all kinds of phytopathogens including seed- and soilborne diseases .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. One common method is the reaction of difluoromethylating agents with suitable precursors under controlled conditions. For instance, the difluoromethylation of heterocycles via a radical process has been reported . This method involves the use of difluoromethyl radicals generated from difluoromethylating reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired substrate. The use of non-ozone depleting difluorocarbene reagents has also been explored for the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Uniqueness

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds.

Properties

IUPAC Name

3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-12-7(6(10)11)2-4(3-7)5(8)9/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEUNIZQBCFNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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